molecular formula C11H8BrFN2O B2958108 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one CAS No. 1822826-57-2

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one

Cat. No.: B2958108
CAS No.: 1822826-57-2
M. Wt: 283.1
InChI Key: KIYKASKDWNSQAJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one (CAS 1822826-57-2) is a brominated pyrimidinone derivative with a molecular formula of C11H8BrFN2O and a molecular weight of 283.10 g/mol . This compound features a pyrimidin-2(1H)-one scaffold substituted with a bromo atom at the 5-position and a 3-fluorobenzyl group at the N1-position . The benzyl group's fluorine atom introduces electronic properties that can influence the molecule's binding affinity and metabolic stability, making it a valuable intermediate in medicinal chemistry. Researchers primarily utilize this bromo-substituted heterocycle as a key synthetic building block for the development of novel bioactive molecules. Its structure is amenable to further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships in drug discovery programs . Compounds based on related 1-benzyl-5-bromoindolin-2-one scaffolds have demonstrated significant promise as anticancer agents, showing potent activity against breast and lung cancer cell lines and functioning as inhibitors of the VEGFR-2 kinase pathway, which is a critical target in anti-angiogenesis therapy . This reagent is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a controlled environment.

Properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-2-1-3-10(13)4-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKASKDWNSQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidin-2(1H)-one and 3-fluorobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidinone derivative.

Scientific Research Applications

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one
  • CAS : 2090262-76-1
  • Molecular Formula : C₁₁H₈BrFN₂O
  • Key Difference : Fluorine is in the ortho position of the benzyl group instead of meta.
5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one
  • CAS Ref : 10-F476301 (CymitQuimica)
  • Key Difference : The benzyl group is replaced with a 4-fluorophenyl ring.
  • Impact : The para-fluorine enhances electron-withdrawing effects, which may increase the compound’s acidity (lower pKa) and influence reactivity in cross-coupling reactions.

Heterocyclic Core Modifications

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one
  • CAS : 126538-81-6
  • Molecular Formula : C₅H₂BrF₃N₂O
  • Key Difference : A trifluoromethyl group at position 6 replaces the benzyl group.
  • Impact : The trifluoromethyl group significantly increases lipophilicity (higher logP) and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
  • CAS : 1215205-35-8
  • Molecular Formula: C₇H₅BrF₃NO
  • Key Difference: Pyridinone core (one nitrogen) instead of pyrimidinone (two nitrogens).

Functional Group Additions

5-Bromo-1-((tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one
  • CAS: 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one
  • Key Difference : A tetrahydropyranyl (THP) protecting group replaces the benzyl moiety.
  • Impact : The THP group enhances solubility in polar solvents and protects reactive sites during multi-step syntheses.
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one
  • CAS : 1227502-35-3
  • Molecular Formula: C₆H₆BrNO₂
  • Key Difference : A hydroxymethyl group at position 3 introduces additional hydrogen-bonding capability.
  • Impact : Increased polarity (PSA = 48.02) may improve aqueous solubility but reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) PSA (Ų) Key Feature(s)
Target Compound 283.1 ~2.1 40.5 Meta-fluorobenzyl, bromine
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one 283.1 ~2.3 40.5 Ortho-fluorobenzyl
3-Amino-5-bromo-1-methylpyridin-2(1H)-one 203.04 1.31 48.02 Amino group, methyl substituent

Biological Activity

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one is a synthetic compound belonging to the pyrimidinone class, characterized by its unique chemical structure featuring bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H9BrF N3O
  • Molecular Weight : 284.11 g/mol

The synthesis typically involves a nucleophilic substitution reaction using 5-bromopyrimidin-2(1H)-one and 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Klebsiella pneumoniae0.75 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
H441 (Non-Small Cell Lung)15.0

These results indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential lead for further anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-1-benzylpyrimidin-2(1H)-one Lacks fluorine atomModerate antimicrobial activity
5-Chloro-1-(3-fluorobenzyl)pyrimidin-2(1H)-one Chlorine instead of bromineLower anticancer efficacy
1-(3-Fluorobenzyl)pyrimidin-2(1H)-one No halogen at the 5th positionMinimal biological activity

The incorporation of both bromine and fluorine atoms in the structure of this compound likely contributes to its enhanced biological activities compared to other similar compounds .

Case Studies and Research Findings

Recent studies have explored various applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
  • Cancer Cell Inhibition : Another investigation reported that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research has begun to elucidate the molecular mechanisms through which this compound exerts its effects, including alterations in signaling pathways related to apoptosis and cell proliferation .

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